molecular formula C32H38N2O2 B2371391 N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide CAS No. 313959-46-5

N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide

Cat. No.: B2371391
CAS No.: 313959-46-5
M. Wt: 482.668
InChI Key: MQVOQEYGMRDLCX-UHFFFAOYSA-N
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Description

N-[3-(Adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide is a bifunctional adamantane derivative featuring a naphthalene core substituted with two adamantane carboxamide groups. Adamantane, a diamondoid hydrocarbon, is prized for its rigid, lipophilic structure, which enhances molecular stability and bioavailability.

Properties

IUPAC Name

N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O2/c35-29(31-13-19-5-20(14-31)7-21(6-19)15-31)33-27-11-25-3-1-2-4-26(25)12-28(27)34-30(36)32-16-22-8-23(17-32)10-24(9-22)18-32/h1-4,11-12,19-24H,5-10,13-18H2,(H,33,35)(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVOQEYGMRDLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=CC=CC=C5C=C4NC(=O)C67CC8CC(C6)CC(C8)C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Analysis and Synthetic Targets

The compound features:

  • Two adamantane moieties : One directly attached to the naphthalenyl group via a carbonyl-amino bridge, and another as a carboxamide substituent.
  • Naphthalene backbone : Substituted at the 2-position with the adamantane-1-carbonylamino group.

Key Synthetic Challenges

  • Selective functionalization of the naphthalene ring to introduce the adamantane-1-carbonylamino group.
  • Controlled amide bond formation between the 3-position of the naphthalenyl group and adamantane-1-carboxylic acid.
  • Maintaining stereochemical integrity during multi-step reactions involving adamantane’s rigid cage structure.

Proposed Synthetic Routes

Route 1: Stepwise Amide Coupling

Step 1: Preparation of 3-Aminonaphthalene-2-carboxylic Acid

  • Functionalization of naphthalene : Introduce an amino group at the 3-position via nitration/reduction or direct amination.
    • Example: Nitration of naphthalene-2-carboxylic acid followed by reduction to yield 3-aminonaphthalene-2-carboxylic acid.
  • Activation as acid chloride : Convert carboxylic acid to acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Step 2: Adamantane-1-carbonyl Group Introduction

  • Coupling with adamantane-1-carbonyl chloride : React 3-aminonaphthalene-2-carboxylic acid chloride with adamantane-1-amine under Schotten-Baumann conditions.
    • Reagents: Dichloromethane (DCM), triethylamine (TEA), 0°C to RT.

Step 3: Final Amide Formation

  • Carboxamide synthesis : React the intermediate 3-(adamantane-1-carbonylamino)naphthalene-2-carboxylic acid with adamantane-1-amine.
    • Activating agents: HBTU, EDC, or DCC with HOBt.
Table 1: Representative Reaction Conditions for Amide Bond Formation
Step Reagents/Conditions Yield Range Source
Amination Nitration (HNO₃, H₂SO₄) → Reduction (H₂/Pd) 40–60%
Acid Chloride Prep SOCl₂, reflux, 2–4 hours 85–90%
Amide Coupling HBTU, DIPEA, DCM, RT, 12–24 hours 70–80%

Route 2: One-Pot Tandem Functionalization

Strategy : Utilize a tandem alkylation-acylation sequence to minimize purification steps.

Step 1: Direct Naphthalene Functionalization

  • Bromination at 3-position : Use FeBr₃ as a catalyst in nitromethane to achieve regioselective bromination.
  • Nucleophilic substitution : Replace bromide with adamantane-1-amine using a palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination).

Step 2: Simultaneous Amide Formation

  • In situ activation : Treat the substituted naphthalenyl intermediate with adamantane-1-carboxylic acid in the presence of a carbodiimide (e.g., EDC) and 1-hydroxybenzotriazole (HOBt).

Critical Reaction Parameters

Parameter Optimization for Amide Coupling

Parameter Optimal Range Impact on Reaction Efficiency
Solvent DCM, THF, DMF Polar aprotic solvents enhance carbodiimide activity.
Temperature 0°C to RT Minimizes side reactions (e.g., hydrolysis of acid chloride).
Base TEA, DIPEA Non-nucleophilic bases prevent premature hydrolysis.
Reaction Time 12–24 hours Extended times improve conversion for sterically hindered substrates.

Alternative Synthetic Approaches

Approach 1: Click Chemistry

  • Azide-alkyne cycloaddition : Introduce azide groups on both naphthalene and adamantane moieties, followed by copper-catalyzed "click" reaction to form the triazole linker.
    • Advantage: High specificity and modular design.

Approach 2: Solid-Phase Synthesis

  • Resin-bound intermediates : Attach the naphthalenyl group to a polymer resin, perform sequential functionalization, and cleave with adamantane-1-carboxylic acid.
    • Benefits: Simplified purification, scalability for combinatorial synthesis.

Purification and Characterization

Standard Purification Protocols

  • Column Chromatography : Silica gel (EtOAc/hexanes, 1:4 to 1:1 gradient) for non-polar intermediates.
  • Crystallization : Ethanol/water (7:3) for final amide product.

Analytical Methods

Technique Key Data Collected Source
¹H NMR Adamantane CH₂ signals (δ 1.6–2.2 ppm), naphthalene protons (δ 7.0–8.5 ppm)
HRMS [M+H]⁺ ion (C₃₄H₄₁N₂O₂ expected m/z)
X-ray Crystallography Confirm adamantane chair conformations and hydrogen-bonding networks

Comparative Analysis of Analogous Compounds

Table 2: Performance of Similar Adamantane Derivatives

Compound Key Feature Biological Activity Synthesis Yield
N-[2-(Adamantane-1-carbonylamino)ethyl]adamantane-1-carboxamide Ethyl linker Antiviral, antibacterial 70–75%
N-[4-[[4-(Adamantane-1-carbonylamino)phenyl]methyl]phenyl]adamantane-1-carboxamide Biphenyl spacer Potential ion-channel blocker 50%
N-[3-(Adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide Naphthalenyl aromaticity Hypothetical (targeted) N/A [Proposed]

Chemical Reactions Analysis

Types of Reactions

N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and viral infections.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s stability and facilitate its interaction with biological membranes. The naphthalene moiety can interact with various enzymes and receptors, leading to the modulation of biological pathways. These interactions can result in antiviral, antibacterial, and neuroprotective effects .

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares the adamantane carboxamide functional group with several analogs but differs in the central aromatic framework and substituents:

Compound Name Core Structure Substituents Molecular Weight (g/mol)
N-[3-(Adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide Naphthalene Dual adamantane carboxamide ~506 (estimated)
N,N'-[1,1'-Biphenyl]-4,4'-diylbis(adamantane-1-carboxamide) Biphenyl Dual adamantane carboxamide 508.69
Naphthoquinone-thiazole hybrid (6a) Naphthoquinone-thiazole Adamantane carboxamide, p-tolyl Not reported
N-[4-(Adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide Butyl chain Dual adamantane carboxamide ~430 (estimated)
N-(3-Chlorophenyl)-1-adamantanecarboxamide Phenyl Single adamantane carboxamide, Cl 289.80

Key Observations :

  • Rigidity vs. Flexibility : The naphthalene and biphenyl cores (target and ) confer rigidity, whereas alkyl chains (e.g., butyl in ) increase conformational flexibility.
  • Steric Effects : Dual adamantane groups (target, ) introduce significant steric bulk, which may hinder solubility but improve metabolic stability.

Physicochemical Properties

  • In contrast, the chlorophenyl derivative (289.80 g/mol, ) complies with drug-likeness guidelines.
  • Solubility : The naphthalene core’s hydrophobicity may reduce aqueous solubility compared to biphenyl () or alkyl-linked analogs ().

Research Findings and Implications

  • Structural Insights : Crystallographic data for adamantane-carboxamide derivatives (including the target) are likely refined using SHELXL , ensuring accurate bond-length and angle measurements critical for structure-activity relationship (SAR) studies.
  • Activity Trends : Dual adamantane substitution (target, ) correlates with enhanced metabolic stability but reduced solubility, necessitating formulation strategies for pharmaceutical use.

Biological Activity

N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including its mechanisms, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structure that combines adamantane and naphthalene moieties, contributing to its distinct chemical and biological properties. The adamantane structure is known for its stability and ability to form strong interactions with biological targets, while naphthalene provides additional aromatic character.

Property Details
IUPAC Name This compound
Molecular Formula C32H38N2O2
CAS Number 313959-46-5

Synthesis

The synthesis of this compound typically involves multi-step processes, starting from 1-bromo-2-hydroxynaphthalene and adamantane derivatives. The final product is obtained through careful reaction conditions that ensure high yield and purity.

Antiviral Properties

Research indicates that compounds with adamantane structures often exhibit antiviral properties. For instance, similar adamantane derivatives have been studied for their effectiveness against influenza viruses. The mechanism typically involves interference with viral replication processes, potentially through inhibition of ion channels or other viral proteins.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of related compounds against various cancer cell lines. For example, derivatives of adamantane have shown significant activity against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, with IC50 values below 10 µM . This suggests that this compound may possess similar anticancer properties.

Cell Line IC50 (µM) Activity Level
HeLa< 10Potent
MCF-7< 10Potent
HCT-116ModerateModerate
HepG-2ModerateModerate
PC-3> 10Weak

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cancer cell survival or viral replication.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells, leading to reduced tumor growth.
  • Interference with Cell Signaling Pathways : The compound might alter signaling pathways involved in cell proliferation and survival.

Comparative Studies

When comparing this compound to other adamantane derivatives, such as amantadine and rimantadine, it is noted that while these compounds are primarily known for their antiviral properties, the addition of naphthalene moieties in the studied compound may enhance its therapeutic potential by broadening the spectrum of biological activity.

Case Studies

In a recent study involving novel adamantane derivatives, researchers synthesized several compounds and assessed their biological activities in vitro. Among these, the compound under discussion demonstrated promising results against several cancer cell lines, echoing findings from earlier investigations into related structures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with functionalized naphthalene intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to link adamantane carbonyl groups to the naphthalene amine .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure ≥95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign adamantane protons (δ 1.6–2.1 ppm) and naphthalene aromatic protons (δ 7.2–8.5 ppm). Carboxamide carbonyls appear at ~168–170 ppm in 13C NMR .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 473.3 (calculated for C28H33N2O2).
  • FT-IR : Identify carboxamide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Methodological Answer :

  • Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (MIC) and Candida albicans (IC50).
  • Cytotoxicity : MTT assay on HEK-293 cells to determine selectivity indices .
  • Enzyme inhibition : Test COX-2 or kinase inhibition via fluorometric assays (e.g., Invitrogen Z’-LYTE kits) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (dichloromethane/pentane). Use SHELXL for refinement (R-factor < 0.05). Analyze adamantane chair conformation and carboxamide dihedral angles .
  • Electrostatic potential maps : Compute with Gaussian09 (B3LYP/6-31G*) to identify H-bond donors/acceptors for target binding .

Q. What strategies address conflicting bioactivity data across studies?

  • Methodological Answer :

  • Assay standardization : Replicate assays under identical conditions (pH 7.4, 37°C, 5% CO2).
  • QSAR modeling : Use CODESSA-Pro to correlate logP, polar surface area, and IC50 values. Adjust substituents (e.g., nitro groups) to enhance activity .
  • Meta-analysis : Compare with structurally similar adamantane-carboxamide derivatives (e.g., benzothiazole or triazole analogs) .

Q. How can molecular docking predict binding modes with biological targets?

  • Methodological Answer :

  • Target selection : Prioritize validated targets (e.g., HIV-1 protease, PDB: 1HPV).
  • Docking software : Use AutoDock Vina with Lamarckian GA. Set grid boxes (20×20×20 Å) around active sites.
  • Validation : Compare docking scores (ΔG) with experimental IC50 values. Optimize adamantane hydrophobic interactions and carboxamide H-bonds .

Q. What synthetic modifications improve solubility without compromising activity?

  • Methodological Answer :

  • PEGylation : Introduce polyethylene glycol (PEG-400) chains via esterification (DMAP catalysis).
  • Salt formation : React with HCl to form hydrochloride salts (improves aqueous solubility).
  • Prodrug design : Synthesize phosphate esters for enhanced bioavailability .

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